N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine) to facilitate the formation of the amide bond.
Introduction of the 2-Methylcyclohexyl Group: The 2-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the 2-methylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylcyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.
Industrial Applications: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to metal ions or active sites in proteins. The 2-methylcyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide core instead of a benzamide.
N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)phenylacetamide: Similar structure but with a phenylacetamide core.
Uniqueness
N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its benzamide core, tetrazole ring, and 2-methylcyclohexyl group. This combination provides a distinct set of chemical properties, such as stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-3-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h4,6-7,9-11,14H,2-3,5,8H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVOEMPRYOUDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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